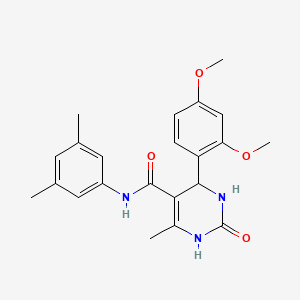
4-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the class of dihydropyrimidinones. Its complex structure includes a tetrahydropyrimidine core with various substituents that contribute significantly to its biological activities. This article aims to explore the biological activity of this compound based on existing research and case studies.
- Molecular Formula : C22H25N3O4
- Molecular Weight : 395.459 g/mol
- Structure : The compound features two methoxy groups on the phenyl ring and a carboxamide functional group, which are crucial for its pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for metabolic pathways, thereby modulating various physiological processes.
- Receptor Binding : It can bind to specific receptors on cell surfaces, triggering intracellular signaling cascades that influence cellular functions.
- DNA Intercalation : The compound may intercalate into DNA, affecting gene expression and cellular activities.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies suggest that compounds in the dihydropyrimidinone class possess significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Preliminary studies indicate potential anticancer activity through mechanisms such as apoptosis induction in tumor cells.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating inflammatory pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several dihydropyrimidinone derivatives against common pathogens. This compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 18 |
| Target Compound | S. aureus | 20 |
| Target Compound | E. coli | 22 |
Anticancer Activity
In vitro studies demonstrated that the compound induced apoptosis in HepG2 liver cancer cells. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
Research indicated that the compound reduced levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This effect was associated with the downregulation of NF-kB signaling pathways.
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute to its biological activity. Variations in substituents on the phenyl rings can significantly alter its potency and selectivity towards various biological targets.
属性
IUPAC Name |
4-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-12-8-13(2)10-15(9-12)24-21(26)19-14(3)23-22(27)25-20(19)17-7-6-16(28-4)11-18(17)29-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGWISGGAKEAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=O)NC2C3=C(C=C(C=C3)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














